molecular formula C13H20N2O2 B3172952 N-(5-Amino-2-methoxyphenyl)hexanamide CAS No. 946753-83-9

N-(5-Amino-2-methoxyphenyl)hexanamide

Cat. No.: B3172952
CAS No.: 946753-83-9
M. Wt: 236.31 g/mol
InChI Key: LTCVEROHOYCYRL-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)hexanamide is an aromatic amide derivative characterized by a methoxy (-OCH₃) group at the 2-position and an amino (-NH₂) group at the 5-position of the phenyl ring, linked to a hexanamide (C₆H₁₁CONH-) chain.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-3-4-5-6-13(16)15-11-9-10(14)7-8-12(11)17-2/h7-9H,3-6,14H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCVEROHOYCYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=C(C=CC(=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)hexanamide typically involves the reaction of 5-amino-2-methoxyphenol with hexanoic acid or its derivatives. The reaction is often facilitated by coupling agents such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (DCM) under slightly warm conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)hexanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been observed to inhibit glucose dehydrogenase, thereby affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.

Comparison with Similar Compounds

Key Structural Features :

  • Methoxy group : Enhances electron density on the aromatic ring, influencing reactivity and intermolecular interactions.
  • Hexanamide chain : Contributes to lipophilicity, affecting solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The table below compares N-(5-Amino-2-methoxyphenyl)hexanamide with structurally related compounds:

Compound Name Substituents (Phenyl Ring) Amide Chain Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-OCH₃, 5-NH₂ Hexanamide ~248.31 Pending detailed studies; inferred lower microbial toxicity (vs. acetamide)
N-(5-Amino-2-methylphenyl)hexanamide 2-CH₃, 5-NH₂ Hexanamide 220.31 Commercial availability; used in medicinal research
N-(5-Amino-2-methoxyphenyl)acetamide 2-OCH₃, 5-NH₂ Acetamide 194.23 Least inhibitory to methanogens (25 μM IC₅₀)
N-(5-Amino-2-methoxyphenyl)thiophene-2-carboxamide 2-OCH₃, 5-NH₂ Thiophene-carboxamide 248.30 Potential pharmaceutical intermediate; structural analog
N-[2-(1H-Indol-3-yl)ethyl]hexanamide Indole substituent Hexanamide ~273.36 Melatonin derivative; antiplasmodial activity (IC₅₀: 0.8 μM)

Physicochemical Properties

  • Thermal Stability: Methyl-substituted analogs (e.g., N-(5-Amino-2-methylphenyl)hexanamide) have lower melting points (~100–120°C inferred) compared to methoxy-substituted variants, where the polar OCH₃ group may increase crystalline stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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